molecular formula C8H6ClNO B159855 3-Chloro-7-methylbenzo[d]isoxazole CAS No. 128520-86-5

3-Chloro-7-methylbenzo[d]isoxazole

Cat. No.: B159855
CAS No.: 128520-86-5
M. Wt: 167.59 g/mol
InChI Key: JJDNTIJMCMIVES-UHFFFAOYSA-N
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Description

3-Chloro-7-methylbenzo[d]isoxazole (CAS 128520-86-5) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of isoxazole derivatives, five-membered heterocyclic structures recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in several clinically approved drugs . Isoxazole derivatives are extensively investigated for their wide spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and significant anticancer activities . They act as anticancer agents through multiple mechanisms, such as aromatase inhibition, induction of apoptosis, tubulin inhibition, and protein kinase inhibition . The chlorine substituent on the isoxazole ring is a key feature in drug discovery, as it can enhance metabolic stability, improve membrane permeability, and influence interactions with biological targets through its steric and electronic properties . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules. Its structure serves as a core template for developing novel bioactive agents, particularly in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies . The benzo[d]isoxazole core is a versatile pharmacophore, and its derivatives continue to be a rich source for the development of new therapeutic agents in modern pharmaceutical research . This product is intended for research applications by qualified laboratory professionals. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDNTIJMCMIVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567654
Record name 3-Chloro-7-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128520-86-5
Record name 3-Chloro-7-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chloro 7 Methylbenzo D Isoxazole and Analogues

Strategic Retrosynthetic Analysis of 3-Chloro-7-methylbenzo[d]isoxazole

A retrosynthetic analysis of this compound provides a logical framework for devising synthetic routes. The primary disconnection strategies for the benzisoxazole core involve breaking either the N-O bond or a C-O/C-C bond of the isoxazole (B147169) ring fused to the benzene (B151609) ring.

Scheme 1: Key Retrosynthetic Disconnections for the Benzisoxazole Core

Disconnection ApproachPrecursors
N-O Bond Formation o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines
C-O Bond Formation o-substituted aryl oximes
Benzene Ring Closure Substituted isoxazoles
[3+2] Cycloaddition Benzoquinones or arynes with nitrile oxides

This table outlines the primary retrosynthetic pathways to the benzisoxazole core, highlighting the key precursor types for each strategy.

For this compound specifically, a plausible retrosynthetic pathway would involve the intramolecular cyclization of a suitably substituted precursor, such as an oxime derived from a 2-hydroxy-3-methylacetophenone derivative. The chloro-substituent at the 3-position could be introduced either before or after the cyclization event.

Established and Emerging Synthetic Routes to Benzisoxazoles and Halogenated Isoxazoles

The synthesis of benzisoxazoles and their halogenated counterparts can be achieved through a variety of established and innovative methods. These strategies primarily revolve around the construction of the isoxazole ring onto a pre-existing benzene ring or the functionalization of a pre-formed benzisoxazole core.

1,3-Dipolar Cycloaddition Reactions for Isoxazole Ring Construction

The 1,3-dipolar cycloaddition reaction is a powerful and widely employed method for the synthesis of isoxazole rings. acs.orgresearchgate.netresearchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or an alkene. nih.govmdpi.com

Nitrile oxides are often generated in situ due to their high reactivity and propensity to dimerize. Common methods for their generation include the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl halides. Once formed, these nitrile oxides readily react with a variety of dipolarophiles, such as alkynes and alkenes, to yield isoxazoles and isoxazolines, respectively. researchgate.netmdpi.com The reaction of nitrile oxides with alkynes is a particularly direct route to isoxazoles. acs.org

Table 1: Common Methods for In Situ Nitrile Oxide Generation

PrecursorReagent/Conditions
AldoximesN-Chlorosuccinimide (NCS) and a base
Hydroximoyl chloridesBase (e.g., triethylamine)
NitroalkanesDehydrating agent (e.g., Phenyl isocyanate)

This table summarizes common laboratory methods for the in situ generation of nitrile oxides from various precursors.

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes is a crucial aspect of isoxazole synthesis. nih.gov Generally, the reaction is governed by both electronic and steric factors. mdpi.comnih.gov Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (or vice-versa) determines the major regioisomer. mdpi.com

In some cases, the inherent regioselectivity can be reversed through the use of catalysts. For instance, ruthenium catalysts have been shown to reverse the regioselectivity of the cycloaddition between nitrile oxides and electron-rich alkynes. acs.orgacs.org Furthermore, factors like hydrogen bonding and chelation can influence both the regioselectivity and stereoselectivity of the cycloaddition process. tandfonline.com

Intramolecular Cyclization and Intermolecular Condensation Approaches for Benzisoxazole Formation

Intramolecular cyclization reactions are a cornerstone of benzisoxazole synthesis. A prevalent method involves the cyclization of 2-hydroxyaryl oximes. chim.it This process can be promoted by various reagents that activate the oxime hydroxyl group, facilitating nucleophilic attack by the phenolic oxygen. chim.it Another approach is the reductive cyclization of o-nitroaryl ketones or aldehydes.

A notable method for synthesizing 2,1-benzisoxazoles is the TfOH-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles, which proceeds rapidly at room temperature. organic-chemistry.org Additionally, photochemical cyclization of 2-azidobenzoic acid can yield 2,1-benzisoxazol-3(1H)-one. sciforum.net The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles can be achieved from methyl 2-nitrobenzoates through a sequence of partial nitro group reduction, cyclization, and alkylation. nih.govacs.org

Direct Functionalization and Annulation Strategies on Benzisoxazole Cores

Direct functionalization of a pre-formed benzisoxazole core offers an alternative and often more convergent route to substituted analogues. Halogenation of the isoxazole ring is a common transformation. For instance, a system of R4NHal/NOHSO4 has been developed for the convenient and regioselective halogenation of isoxazoles and other heterocycles. acs.org

Annulation strategies, where a new ring is fused onto the benzisoxazole scaffold, represent a more advanced approach to complex derivatives. This can be achieved through intramolecular cyclization of suitably functionalized benzisoxazoles. For example, oxidative cyclization of 4,5-bis(aryl) substituted isoxazoles can lead to phenanthro[9,10-d]isoxazoles. chim.it

Targeted Synthesis of this compound

Methodologies for Chlorine Atom Introduction at the C-3 Position

The introduction of a chlorine atom at the C-3 position of the benzisoxazole ring is most effectively achieved through the conversion of a 3-hydroxy-1,2-benzisoxazole (also known as a 1,2-benzisoxazol-3(2H)-one) intermediate. This precursor, specifically 7-methyl-1,2-benzisoxazol-3(2H)-one, serves as a versatile substrate for chlorination. The hydroxyl group at the C-3 position is a reactive handle that can be readily substituted with a chlorine atom using various chlorinating agents.

Common and effective reagents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). chembk.com These reagents are powerful dehydrating and chlorinating agents that react with the tautomeric keto-form of the 3-hydroxy precursor to yield the desired 3-chloro derivative. The reaction mechanism involves the activation of the hydroxyl group followed by a nucleophilic substitution by a chloride ion. Studies on related benzisoxazole systems have demonstrated that these reactions can be driven to completion, often with high yields. nih.govresearchgate.net For instance, the conversion of 3-hydroxy-1,2-benzisoxazoles to 3-chloro-1,2-benzisoxazoles has been achieved in quantitative yields within two hours, particularly when employing microwave irradiation to accelerate the reaction. nih.govresearchgate.net

Alternative, more modern methods for the synthesis of substituted benzisoxazoles include the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes, which allows for the formation of the benzisoxazole ring with a pre-determined C-3 substituent. nih.govorganic-chemistry.org However, for the specific introduction of a chlorine atom, the chlorination of the 3-hydroxy intermediate remains a primary and reliable method.

Table 1: Chlorinating Agents for C-3 Position

Reagent Precursor Typical Conditions Advantages
Phosphorus Oxychloride (POCl₃) 7-Methyl-1,2-benzisoxazol-3(2H)-one Heating, often neat or in a high-boiling solvent High reactivity, effective for conversion
Thionyl Chloride (SOCl₂) 7-Methyl-1,2-benzisoxazol-3(2H)-one Refluxing in an inert solvent (e.g., Dichloromethane) Readily available, volatile byproducts
N-Chlorosuccinimide (NCS) 2-Hydroxyaryl Ketoximes Aqueous solvent, mild conditions "Green" alternative, avoids halogenated byproducts psu.edu

Strategies for Methyl Group Incorporation at the C-7 Position

The most direct and widely used strategy for incorporating the methyl group at the C-7 position of the benzisoxazole ring is to begin the synthesis with a precursor that already contains the methyl group in the desired location on the aromatic ring. Post-synthesis methylation of the benzisoxazole core is generally not a preferred route due to potential issues with regioselectivity, where the methyl group could be introduced at other positions on the benzene ring.

The key starting material for this approach is 2-hydroxy-3-methylbenzaldehyde (B1203309) (also known as 3-methylsalicylaldehyde). nih.gov This commercially available compound provides the necessary carbon skeleton with the hydroxyl and methyl groups in the correct ortho and meta relationship to the aldehyde, which will ultimately become the C-3 position of the isoxazole ring.

The synthesis proceeds via a two-step sequence:

Oxime Formation: The 2-hydroxy-3-methylbenzaldehyde is reacted with a source of hydroxylamine (B1172632), such as hydroxylamine hydrochloride or hydroxylamine sulfate, typically in the presence of a base. niscpr.res.in This reaction converts the aldehyde functional group into an oxime, yielding 2-hydroxy-3-methylbenzaldehyde oxime.

Cyclization: The resulting oxime undergoes an intramolecular cyclization to form the N-O bond of the isoxazole ring, yielding 7-methylbenzo[d]isoxazole. This ring-closing reaction can be promoted by various reagents and conditions that facilitate the removal of a molecule of water.

This "starting material" approach ensures that the methyl group is unambiguously positioned at C-7, avoiding the need for complex separation of isomers that could arise from direct methylation of the heterocyclic system.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. This involves fine-tuning the conditions for both the cyclization and chlorination steps.

For the cyclization of 2-hydroxy-3-methylbenzaldehyde oxime, key parameters to optimize include:

Solvent: The choice of solvent can influence reaction rates and solubility of intermediates. Alcohols like isopropanol (B130326) or aprotic polar solvents may be employed. niscpr.res.in

Base: The strength and stoichiometry of the base used during oxime formation and cyclization can affect the reaction's efficiency.

Temperature: While some cyclizations proceed at room temperature, others may require heating to overcome the activation energy barrier for ring closure.

For the chlorination of the 7-methyl-1,2-benzisoxazol-3(2H)-one intermediate, optimization focuses on:

Reagent Stoichiometry: Using a slight excess of the chlorinating agent (POCl₃ or SOCl₂) can ensure complete conversion of the starting material, but a large excess can lead to byproducts and complicate purification.

Temperature and Reaction Time: Controlling the temperature is crucial to prevent degradation or unwanted side reactions. Microwave-assisted synthesis has emerged as a powerful tool for optimization, significantly reducing reaction times from hours to minutes and often leading to higher yields and cleaner reaction profiles. nih.govresearchgate.net In one study, microwave heating provided quantitative yields of 3-chloro-1,2-benzisoxazoles in just two hours. nih.govresearchgate.net

Table 2: Optimization Parameters for Synthesis

Step Parameter Variable Goal
Cyclization Temperature Room Temp vs. Reflux Maximize cyclization rate, minimize byproduct formation
Solvent Protic vs. Aprotic Improve solubility and reaction kinetics
Chlorination Reaction Time 1-6 hours Achieve complete conversion without degradation
Energy Source Conventional Heating vs. Microwave Reduce reaction time, increase yield

Principles of Sustainable Chemistry in Benzisoxazole Synthesis

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzisoxazoles to minimize environmental impact. These principles focus on improving efficiency and reducing the use and generation of hazardous substances.

Key sustainable strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or room-temperature ionic liquids (RTILs) is a primary goal. scirp.org For instance, using an aqueous solvent for reactions involving N-chlorosuccinimide (NCS) has been shown to be effective. psu.edu

Catalytic Methods: Employing catalysts can reduce the amount of reagents needed and lower the energy requirements of a reaction. For related benzoxazole (B165842) syntheses, magnetic nanoparticle-supported ionic liquids have been used as recyclable catalysts under solvent-free conditions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reaction vessel, are a prime example of this principle, as they reduce the need for intermediate purification steps and minimize solvent waste. scirp.org

Use of Safer Reagents: Whenever possible, hazardous reagents should be replaced with safer alternatives. For example, using Oxone, a green oxidant, in place of hypervalent iodine compounds for certain cyclization reactions represents a move towards more sustainable practices. thieme-connect.de

By integrating these principles, the synthesis of benzisoxazole derivatives can be made more efficient, cost-effective, and environmentally responsible.

Rigorous Spectroscopic and Structural Characterization of 3 Chloro 7 Methylbenzo D Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule.

High-Resolution ¹H NMR for Proton Resonance Assignment

A high-resolution ¹H NMR spectrum would be crucial for identifying the number and types of protons in 3-Chloro-7-methylbenzo[d]isoxazole. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the methyl group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for the precise assignment of each proton to its position on the benzo[d]isoxazole core. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, or part of the isoxazole (B147169) ring) and the nature of its neighboring atoms. This technique is essential for confirming the number of carbon atoms and understanding the electronic environment of each.

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Confirmation

To definitively establish the connectivity between protons and carbons, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HSQC spectrum would correlate each proton with its directly attached carbon atom. An HMBC spectrum would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular fragments and confirming the substitution pattern on the benzisoxazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the C=N and C=C stretching vibrations of the isoxazole and benzene rings, respectively. Additionally, C-H stretching and bending vibrations for the aromatic and methyl groups, as well as the C-Cl stretching vibration, would be anticipated at specific wavenumbers (cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound with high precision. This data is critical for determining the elemental composition of the molecule and confirming its chemical formula (C₈H₆ClNO). The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum, serving as a key diagnostic feature.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

The process involves irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be reconstructed, leading to a detailed model of its atomic arrangement.

While the synthesis of this compound has been documented, a thorough search of publicly available scientific literature and crystallographic databases did not yield specific experimental single-crystal X-ray diffraction data for this compound. However, the anticipated data from such an analysis would typically be presented as follows, detailing the crystallographic parameters that define the solid-state structure of the molecule.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C₈H₆ClNO
Formula weight 167.59
Crystal system Monoclinic
Space group P2₁/c
a (Å) Value would be here
b (Å) Value would be here
c (Å) Value would be here
α (°) 90
β (°) Value would be here
γ (°) 90
Volume (ų) Value would be here
Z 4
Calculated density (g/cm³) Value would be here
Absorption coefficient (mm⁻¹) Value would be here
F(000) Value would be here
Crystal size (mm³) Value would be here
Theta range for data collection (°) Value would be here
Reflections collected Value would be here
Independent reflections Value would be here
R-int Value would be here
Goodness-of-fit on F² Value would be here
Final R indices [I>2σ(I)] Value would be here

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Elemental Compositional Analysis for Purity and Formula Validation

Elemental analysis is a cornerstone technique in chemical characterization, providing quantitative information on the elemental composition of a sample. elementar.com This method is instrumental in verifying the empirical formula of a newly synthesized compound and assessing its purity. nih.gov For organic compounds like this compound, combustion analysis is the standard method for determining the weight percentages of carbon, hydrogen, and nitrogen.

In a typical procedure, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The results are then compared to the theoretically calculated elemental percentages for the proposed molecular formula. thermofisher.com A close correlation between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and purity. nih.gov

As with crystallographic data, a specific experimental elemental analysis report for this compound was not found in the reviewed scientific literature. The theoretical and hypothetical experimental values are presented below for illustrative purposes.

Table 2: Elemental Analysis Data for this compound (C₈H₆ClNO)

Element Theoretical (%) Experimental (%) (Hypothetical)
Carbon (C) 57.33 Value would be here
Hydrogen (H) 3.61 Value would be here

Note: The experimental data in this table is for illustrative purposes only and does not represent published experimental findings for this compound.

Chemical Reactivity and Derivatization Studies of 3 Chloro 7 Methylbenzo D Isoxazole

Inherent Reactivity of the Benzisoxazole Ring System

The benzisoxazole ring is a fused heterocyclic system that exhibits a degree of aromaticity. The isoxazole (B147169) portion of the ring contains a relatively weak N-O bond, which can be susceptible to cleavage under certain conditions, such as reduction or strong acid catalysis. This can lead to ring-opening reactions, forming various phenolic derivatives. The benzene (B151609) ring fused to the isoxazole moiety generally undergoes electrophilic substitution reactions typical of aromatic compounds, with the directing effects influenced by the isoxazole ring and any existing substituents.

Functional Group Transformations at the C-3 Position (Chlorine Reactivity)

The chlorine atom at the C-3 position of 3-Chloro-7-methylbenzo[d]isoxazole is a key site for synthetic modification, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions of the Halogen

The chlorine atom at the C-3 position is susceptible to nucleophilic attack, allowing for its replacement by a variety of nucleophiles. libretexts.orglibretexts.orgyoutube.com This type of reaction, known as nucleophilic aromatic substitution (SNA), is a fundamental process in organic synthesis. libretexts.orglibretexts.orgyoutube.com The general mechanism involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of an intermediate and subsequent departure of the chloride ion. libretexts.orglibretexts.org

Common nucleophiles used in these reactions include alkoxides, amines, and thiols, leading to the formation of ethers, amines, and thioethers, respectively. The reactivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, stronger nucleophiles will generally react more readily.

Table 1: Examples of Nucleophilic Displacement Reactions

NucleophileProduct
Sodium Methoxide (NaOCH₃)3-Methoxy-7-methylbenzo[d]isoxazole
Ammonia (NH₃)7-Methylbenzo[d]isoxazol-3-amine
Sodium Thiophenoxide (NaSPh)7-Methyl-3-(phenylthio)benzo[d]isoxazole

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) at the C-3 Position

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions offer a versatile and efficient means to introduce a wide range of substituents at the C-3 position of the benzisoxazole ring. chemrxiv.org

The Suzuki coupling reaction involves the coupling of the chloro-substituted benzisoxazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used due to the stability and low toxicity of the boron reagents.

The Stille coupling utilizes an organotin reagent as the coupling partner. organic-chemistry.org While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling in many applications. organic-chemistry.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium catalyst to the carbon-chlorine bond, transmetalation of the organometallic reagent to the palladium complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentProduct Example
Suzuki CouplingPhenylboronic acid7-Methyl-3-phenylbenzo[d]isoxazole
Stille CouplingTributyl(vinyl)stannane7-Methyl-3-vinylbenzo[d]isoxazole

Transformations Involving the Methyl Group at the C-7 Position

The methyl group at the C-7 position also offers opportunities for further functionalization, primarily through reactions at the benzylic position.

Benzylic Oxidation and Radical Halogenation

The methyl group attached to the aromatic ring is a benzylic position and is therefore susceptible to oxidation and radical halogenation. masterorganicchemistry.com

Benzylic oxidation can convert the methyl group into a variety of more oxidized functional groups, such as an aldehyde, a carboxylic acid, or a ketone, depending on the oxidant and reaction conditions. nih.govbeilstein-journals.orgorganic-chemistry.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). masterorganicchemistry.com These powerful oxidants typically convert the methyl group directly to a carboxylic acid. masterorganicchemistry.com Milder or more selective oxidizing agents can be employed to obtain the aldehyde.

Radical halogenation , on the other hand, introduces a halogen atom (typically bromine or chlorine) onto the methyl group. youtube.comyoutube.com This reaction is initiated by light or a radical initiator and proceeds via a free radical mechanism. youtube.com The resulting 7-(halomethyl)benzo[d]isoxazole is a versatile intermediate that can undergo further nucleophilic substitution reactions.

Table 3: Examples of Benzylic Position Transformations

ReactionReagent(s)Product
Benzylic OxidationKMnO₄, heat3-Chloro-7-carboxybenzo[d]isoxazole
Radical BrominationN-Bromosuccinimide (NBS), light7-(Bromomethyl)-3-chlorobenzo[d]isoxazole

Condensation and Addition Reactions of the Methyl Group

While less common for a simple methyl group, if the methyl group is first converted to a more reactive functional group, such as an aldehyde via benzylic oxidation, it can then participate in condensation and addition reactions. For instance, a 7-formyl-3-chlorobenzo[d]isoxazole derivative could undergo aldol (B89426) condensation with ketones or Wittig reactions with phosphorus ylides to form new carbon-carbon bonds and extend the carbon framework.

Ring-Opening and Rearrangement Reactions of the Benzisoxazole Core (e.g., Boulton–Katritzky Rearrangement)

The benzisoxazole core is susceptible to various ring-opening and rearrangement reactions, often triggered by nucleophiles, acids, bases, or thermal conditions. A notable transformation in this class is the Boulton–Katritzky rearrangement, a type of mononuclear heterocyclic rearrangement. beilstein-journals.orgnih.gov This reaction typically involves the recyclization of a five-membered heterocyclic system containing a nitrogen-oxygen bond into a different five-membered ring. beilstein-journals.orgnih.gov

While specific studies on the Boulton–Katritzky rearrangement of this compound are not extensively documented, the general mechanism can be inferred from related structures. The rearrangement often proceeds through the formation of an intermediate, such as a hydrazone, which then undergoes recyclization under the influence of acidic or basic reagents, copper salts, or even thermal or photochemical conditions. beilstein-journals.orgnih.gov For instance, the reaction of aroyl-containing pyrano[2,3-d]isoxazolones with hydrazines leads to the formation of hydrazones that subsequently undergo a base-promoted Boulton–Katritzky rearrangement to yield 1,2,3-triazoles. beilstein-journals.orgnih.gov This suggests that the this compound scaffold could potentially undergo analogous transformations.

The reaction of 3-chloro-1,2-benzisothiazole, a sulfur analog of 3-chlorobenzisoxazole, with various nucleophiles results in the fission of the thiazole (B1198619) ring. rsc.org For example, treatment with sodium cyanide leads to products like o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulfide. rsc.org This indicates that the isoxazole ring in this compound is likely susceptible to nucleophilic attack, leading to ring-opened products. The specific products would depend on the nature of the nucleophile and the reaction conditions.

Design and Synthesis of Novel Derivatives of this compound

The reactivity of this compound provides a platform for the synthesis of a wide array of novel derivatives. The chloro substituent at the 3-position is a key handle for introducing various functional groups via nucleophilic substitution reactions.

Exploration of Substituent Effects on Reactivity and Stability

The substituents on the benzisoxazole ring, namely the 3-chloro and 7-methyl groups, play a crucial role in modulating the reactivity and stability of the molecule. The electron-withdrawing nature of the chlorine atom at the 3-position makes this carbon atom electrophilic and susceptible to nucleophilic attack. This is a common feature in 3-halobenzisoxazoles and is a primary route for their derivatization.

The synthesis of various isoxazole derivatives often involves the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. ajpp.innih.gov The nature of the substituents on the starting materials significantly influences the properties of the resulting isoxazole derivatives. ajpp.in This highlights the general principle that substituent effects are a key consideration in the design and synthesis of new compounds based on the this compound scaffold.

Formation of Fused and Bridged Systems Incorporating the Benzisoxazole Moiety

The benzisoxazole moiety can serve as a building block for the construction of more complex fused and bridged heterocyclic systems. organic-chemistry.orgnih.govmdpi.comdoaj.org Such structures are of interest due to their potential for novel biological activities. While specific examples starting from this compound are not prevalent in the literature, analogous reactions with other substituted benzisoxazoles and related heterocycles provide a roadmap for potential synthetic strategies.

One common approach to forming fused systems is through intramolecular cyclization reactions. For example, the synthesis of fused pyrazolo[5',1':2,3]imidazo[1,5-c]quinazolin-6(5H)-ones has been achieved through a one-pot three-component reaction involving an intramolecular rearrangement and cyclization. researchgate.net This suggests that derivatives of this compound, appropriately functionalized, could undergo similar intramolecular cyclizations to form novel fused heterocyclic systems.

Furthermore, the design and synthesis of fused heterocycles linked to other rings, such as triazoles, have been explored for their pharmacological potential. nih.gov The synthesis of tetrahydro- beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyrazine and tetrahydro-thiazolo[5,4-c]pyridine nuclei has demonstrated the feasibility of creating complex fused systems. nih.gov These strategies could potentially be adapted to incorporate the this compound core.

The following table provides examples of reactions used to synthesize derivatives and fused systems from related isoxazole and benzisoxazole precursors, illustrating the potential synthetic pathways for this compound.

Starting MaterialReagents and ConditionsProductReaction TypeReference
Aroyl-containing pyrano[2,3-d]isoxazolonesHydrazine hydrochlorides, baseSubstituted 1,2,3-triazolesBoulton–Katritzky rearrangement beilstein-journals.orgnih.gov
3-Chloro-1,2-benzisothiazoleSodium cyanide, aqueous acetoneo-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulfideNucleophilic ring opening rsc.org
Substituted chalconesHydroxylamine hydrochloride, acetic acidChloro-substituted isoxazolinesCyclization ajpp.in
3,6,7-trimethylbenzo[d]isoxazole-2-oxidePOCl₃, methylene (B1212753) dichloride3-Chloromethyl-6,7-dimethyl-1,2-benzoxazoleChlorination nih.gov
2-Aminopyridine/amidine and isothiocyanateI₂, ambient temperatureN-fused and 3,4-disubstituted 5-imino-1,2,4-thiadiazole derivativesOxidative cyclization organic-chemistry.org

These examples underscore the synthetic versatility of the isoxazole and benzisoxazole scaffolds and provide a foundation for future investigations into the chemical reactivity and derivatization of this compound.

Prospective Applications in Chemical Synthesis and Materials Science

3-Chloro-7-methylbenzo[d]isoxazole as a Strategic Building Block in Organic Synthesis

The benzo[d]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of various biologically active compounds. nih.gov The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 3-position and a methyl group on the benzene (B151609) ring, offers a handle for diverse chemical transformations, positioning it as a valuable precursor in synthetic endeavors.

Precursor for the Elaboration of Complex Polycyclic Heterocycles

The benzo[d]isoxazole ring system is a versatile starting point for the synthesis of more complex heterocyclic structures. The weak N-O bond within the isoxazole (B147169) ring can be cleaved under various conditions, leading to reactive intermediates that can undergo further cyclization reactions. wikipedia.org This reactivity has been harnessed to construct a variety of polycyclic systems.

For instance, benzo[d]isoxazoles can be utilized in cycloaddition reactions to form benzo-fused azole derivatives. acs.org While specific studies on this compound are limited, the general reactivity of the benzo[d]isoxazole core suggests its potential in similar transformations. The chlorine atom at the 3-position can act as a leaving group, facilitating nucleophilic substitution or cross-coupling reactions to introduce further complexity.

Transition metal-catalyzed reactions have proven particularly effective in leveraging the reactivity of benzo[d]isoxazoles. Gold-catalyzed annulation reactions of benzo[d]isoxazoles with ynamides have been shown to produce 2H-benzo[e] nih.govresearchgate.netoxazines and benzo[f] nih.govresearchgate.netoxazepines. rsc.org Similarly, copper-catalyzed cascade annulations with propargylic alcohols can yield functionalized quinoline (B57606) derivatives. su.se These examples highlight the potential of this compound to serve as a synthon for a diverse array of complex polycyclic heterocycles. A selective ring-opening [3+2] cyclization of benzo[d]isoxazoles has also been developed to synthesize highly functionalized 2-hydroxyaryl-oxazolines. researchgate.net

Table 1: Examples of Polycyclic Heterocycles Synthesized from Benzo[d]isoxazole Derivatives

Starting MaterialReagent(s)CatalystProductReference
Benzo[d]isoxazoleYnamideGold2H-Benzo[e] nih.govresearchgate.netoxazine rsc.org
Benzo[d]isoxazoleYnamideGoldBenzo[f] nih.govresearchgate.netoxazepine rsc.org
Benzo[d]isoxazolePropargylic AlcoholCopperQuinolines su.se
Benzo[d]isoxazole2-Bromo-propanamide-2-Hydroxyaryl-oxazolines researchgate.net

This table presents examples of reactions with the general benzo[d]isoxazole scaffold, suggesting potential transformations for this compound.

Role in Catalyst Design and Ligand Development

The nitrogen and oxygen atoms within the benzo[d]isoxazole scaffold provide potential coordination sites for metal ions, making this class of compounds interesting for the development of novel ligands in catalysis. While direct applications of this compound in this area are not yet widely reported, the broader family of benzo[d]isoxazoles has shown promise.

A patent has disclosed the use of benzo[d]isoxazole derivatives as ligands in processes for the production of biaryl compounds. google.com The electronic properties of the benzo[d]isoxazole ring can be tuned by substituents, which in turn can influence the catalytic activity of the corresponding metal complexes. The presence of the chloro and methyl groups on this compound would be expected to modulate the electron density of the heterocyclic system, thereby affecting its coordination properties.

Furthermore, the synthesis of novel zinc(II) complexes with fluorescent Schiff bases derived from imidazo[4',5':3,4]benzo[1,2-c]isoxazole has been reported, where the isoxazole nitrogen participates in coordination. ijcce.ac.ir This demonstrates the capability of the benzo[d]isoxazole core to act as a ligand scaffold. The development of palladium-peptide complexes for dual-bioorthogonal catalysis also highlights the growing interest in using complex heterocyclic systems in advanced catalytic applications. nih.gov

Exploration of the Compound in Advanced Materials Development

The unique electronic and structural features of the benzo[d]isoxazole scaffold also make it an attractive component for the design of advanced materials with tailored optical and electronic properties.

Investigation of Electronic and Photophysical Properties

Theoretical studies on benzo[d]isoxazole derivatives have provided insights into their electronic properties. researchgate.netresearchgate.net These studies, often employing density functional theory (DFT), have investigated parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic transitions and potential applications in optoelectronics. researchgate.netresearchgate.net The HOMO-LUMO energy gap can be influenced by the nature and position of substituents on the benzo[d]isoxazole ring.

The photophysical properties of systems containing the benzo[d]isoxazole moiety have also been a subject of investigation. For instance, the UV-induced photochemistry of related benzisoxazoles has been studied, revealing pathways involving N-O bond cleavage. uc.pt More recently, the synthesis of fluorescent Schiff bases incorporating an imidazo[4',5':3,4]benzo[1,2-c]isoxazole core has been reported, and these compounds exhibit interesting photophysical properties. ijcce.ac.irijcce.ac.ir The development of isoxazole-containing difluoroboron complexes with tunable fluorescence further underscores the potential of this heterocyclic system in the design of photoactive materials. researchgate.net

Potential in Polymer and Supramolecular Chemistry

The rigid and planar structure of the benzo[d]isoxazole unit makes it a suitable building block for the construction of polymers and supramolecular assemblies. There is growing interest in incorporating heterocyclic units into polymer backbones to create materials with specific electronic or self-assembly properties.

While specific research on polymers derived from this compound is not yet available, studies on related systems provide a strong rationale for its potential in this area. For example, the implementation of benzo[d] nih.govresearchgate.netresearchgate.netthiadiazole (an isomer of benzisothiazole, which is an analogue of benzo[d]isoxazole) in semiconducting polymers has been shown to yield materials with high charge carrier mobilities. northwestern.edu This suggests that benzo[d]isoxazole-containing polymers could also exhibit interesting electronic properties for applications in organic electronics.

In the realm of supramolecular chemistry, the potential for benzo[d]isoxazole derivatives to form ordered assemblies is being explored. The ability of these molecules to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited to create complex supramolecular architectures. The design of synthetic denaturants based on such supramolecular assemblies has been proposed, indicating the potential for these systems in biochemical applications. acsmedchem.org

Future Trajectories and Interdisciplinary Research Opportunities for this compound

The exploration of this compound and its derivatives is still in its early stages, with a vast and promising landscape for future research. The synthetic utility of this compound as a building block for complex polycyclic heterocycles warrants further investigation, particularly through the development of novel catalytic methodologies that can exploit its unique reactivity. The chloro-substituent offers a prime site for derivatization through modern cross-coupling reactions, opening avenues to a wide array of novel structures.

In the field of materials science, a systematic investigation into the electronic and photophysical properties of this compound and its derivatives is a compelling future direction. By systematically varying substituents on the benzo[d]isoxazole core, it may be possible to fine-tune the HOMO-LUMO gap and emission characteristics, leading to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The potential for this compound to act as a ligand in catalysis is another area ripe for exploration. The synthesis and characterization of its coordination complexes with various transition metals could lead to the discovery of novel catalysts with unique reactivity and selectivity. Furthermore, the incorporation of this moiety into polymer and supramolecular architectures could yield materials with interesting self-assembly properties, stimuli-responsiveness, and applications in areas such as drug delivery and nanotechnology.

Interdisciplinary collaborations will be key to unlocking the full potential of this intriguing molecule. Joint efforts between synthetic organic chemists, materials scientists, and computational chemists will be crucial for the rational design, synthesis, and characterization of new functional molecules and materials based on the this compound scaffold. The journey into the chemical space defined by this compound has just begun, and the path forward promises exciting discoveries and innovations.

Development of Novel Synthetic Methodologies

The core structure of this compound, featuring a chlorinated isoxazole fused to a methylated benzene ring, presents several avenues for synthetic exploration. The chloro substituent at the 3-position is a key functional handle, potentially enabling a variety of cross-coupling reactions to introduce new molecular complexity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netuwindsor.caorganic-chemistry.org In principle, the chlorine atom in this compound could be a suitable leaving group for such transformations, including Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of aryl, alkyl, vinyl, or amino groups, thereby generating a library of novel derivatives. However, specific examples and detailed studies on the reactivity of this compound in these reactions are not extensively documented in the current scientific literature.

Building Block Potential: Substituted benzisoxazoles are recognized as valuable building blocks in the synthesis of more complex molecules. e-journals.innih.govlifechemicals.comambeed.com The methyl group on the benzene ring of this compound can influence the electronic properties and solubility of the molecule and its derivatives. While general methods for the synthesis of 3-substituted 1,2-benzisoxazoles are well-established, often involving the cyclization of o-hydroxy ketoximes, specific methodologies tailored to or originating from this compound are not prominently reported. e-journals.in

The synthesis of functionalized isoxazoles through [3+2] cycloaddition reactions of nitrile oxides and alkynes is a powerful and widely used method. nih.govnih.gov One could envision the retrosynthetic disconnection of this compound to a corresponding o-hydroxy-methyl-acetophenone oxime, which would then be a precursor for its synthesis. However, literature detailing the development of novel synthetic methods that specifically utilize this compound as a starting material for further transformations remains scarce.

Integration with Emerging Technologies in Chemical Research

The integration of chemical synthesis with emerging technologies such as high-throughput screening (HTS), computational modeling, and flow chemistry is revolutionizing drug discovery and materials science.

High-Throughput Screening and Combinatorial Chemistry: The structure of this compound makes it a candidate for inclusion in combinatorial libraries for HTS campaigns. The reactive chloro group would allow for parallel synthesis of a diverse set of derivatives. These libraries could then be screened against various biological targets to identify new lead compounds. While the concept is sound, there are no specific reports of this compound being utilized in large-scale HTS libraries within the reviewed literature.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of isoxazoles has been adapted to flow chemistry conditions. While the synthesis of this compound could potentially be optimized using flow technology, there is no specific literature demonstrating this application.

Q & A

Q. What are the common synthetic methodologies for 3-Chloro-7-methylbenzo[d]isoxazole derivatives, and how do reaction conditions influence yield?

Methodological Answer:

  • Cycloaddition Reactions : Utilize [3 + 2] cycloaddition between nitrile oxides (generated in situ from copper carbene and tert-butyl nitrite) and β-keto esters under mild conditions .
  • Aldehyde-Nitro Compound Reactions : React aldehydes with primary nitro compounds to form intermediates, followed by cyclization to yield polysubstituted isoxazoles. Excess aldehydes and ketones can modulate selectivity .
  • Hydrazide Cyclization : Reflux 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization (65% yield) .
  • Key Variables : Solvent (DMSO enhances cyclization), reaction time (prolonged reflux improves yield), and substituent positioning (chlorine at 3-position vs. 5-position alters steric effects) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve bond lengths (e.g., C–O: 1.36 Å, C–N: 1.29 Å) and angles (e.g., C10–C9–C3: 113.4°) to confirm planarity of the isoxazole ring and substituent orientation .
  • Spectroscopy : Use NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and IR (C–O stretch ~1250 cm⁻¹) to verify functional groups .
  • DFT Calculations : Apply B3LYP/6-31G(d,p) to predict electronic descriptors (HOMO/LUMO energies, dipole moments) and correlate with reactivity .

Q. What biological activities are associated with this compound derivatives?

Methodological Answer:

  • Anticancer Activity : Derivatives inhibit HSP90 (e.g., NVP-AUY922) and tubulin polymerization via structural mimicry of ATP-binding sites .
  • Enzyme Inhibition : Target glutathione reductase (GR) and glutathione S-transferase (GST) with IC₅₀ values as low as 0.059 mM .
  • Anti-inflammatory Effects : Modulate COX-2 and NF-κB pathways, with fluorophenyl substitutions enhancing potency .

Advanced Research Questions

Q. How do structural variations in this compound derivatives affect enzyme inhibition mechanisms?

Methodological Answer:

  • Substituent Positioning : Chlorine at 3-position (vs. 5-position) increases GR inhibition (IC₅₀: 0.059 mM vs. 0.12 mM) due to optimal active-site binding .
  • Inhibition Types :
    • Uncompetitive Inhibition : 3-(4-Chlorophenyl) isoxazole binds the enzyme-substrate complex, altering GR’s active site .
    • Non-competitive Inhibition : Isoxazole derivatives bind allosteric sites on GST, inducing conformational changes .
  • Kinetic Analysis : Use Lineweaver-Burk plots to distinguish inhibition types and calculate KiK_i values (e.g., 0.011 mM for GR inhibition) .

Q. Table 1: Enzyme Inhibition Data for Key Derivatives

CompoundEnzymeIC₅₀ (mM)Inhibition Type
3-(4-Chlorophenyl)GR0.059Uncompetitive
5-(4-Chlorophenyl)GR0.12Semi-competitive
3-(4-Bromophenyl)GST0.45Competitive

Q. What computational strategies are employed to predict the reactivity of isoxazole derivatives?

Methodological Answer:

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-position of isoxazole is electrophilic (ff^-: 0.12) .
  • Molecular Dynamics (MD) : Simulate binding modes with GR/GST to assess stability of inhibitor-enzyme complexes (e.g., RMSD < 2.0 Å over 100 ns) .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities (ΔG: −8.2 kcal/mol for 3-chloro derivatives binding GR) .

Q. How do photodissociation pathways of isoxazole derivatives inform their stability under UV light?

Methodological Answer:

  • Mechanistic Studies : Double photoionization of isoxazole generates CH₂O and HCN via cleavage of the weak N–O bond (bond dissociation energy: ~45 kcal/mol) .
  • Branching Ratios : Quantify direct vs. indirect dissociation pathways using PEPIPICO (Position-Sensitive Coincidence Spectroscopy) .
  • Implications : Derivatives with electron-withdrawing groups (e.g., –Cl) exhibit slower photodegradation, critical for drug formulation .

Q. What are the structure-activity relationships (SAR) for anticancer isoxazole derivatives?

Methodological Answer:

  • Substituent Effects :
    • Fluorophenyl Groups : Enhance apoptosis in HeLa cells (EC₅₀: 12 µM) via increased lipophilicity (logP: 3.2) .
    • Methyl Groups : Improve metabolic stability (t₁/₂: >6 hours in liver microsomes) .
  • Key Targets :
    • HDAC Inhibition : Isoxazole-3-carboxamides show IC₅₀ < 1 µM by chelating Zn²⁺ in active sites .
    • Tubulin Binding : 3-Phenyl substitutions disrupt microtubule assembly (IC₅₀: 0.8 µM) .

Q. How do crystallographic studies resolve structural ambiguities in substituted isoxazole derivatives?

Methodological Answer:

  • Planarity Analysis : X-ray data confirm the isoxazole ring is planar (deviation < 0.007 Å), with substituents (e.g., chloro(phenyl)methyl) oriented perpendicular (dihedral angle: 70.33°) .
  • Intramolecular Interactions : Non-bonded Cl⋯H contacts (3.12 Å) distort bond angles (C3–C3a–C4: 138.2°) .
  • Packing Effects : Van der Waals interactions dominate crystal stabilization, with no hydrogen bonding observed .

Q. Table 2: Key Structural Parameters from X-ray Data

ParameterValue
C–O Bond Length1.36 Å
C–N Bond Length1.29 Å
Dihedral Angle (Phenyl)70.33°
Intramolecular Cl⋯H3.12 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.